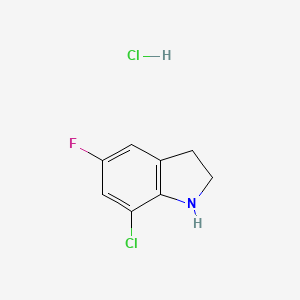

7-Chloro-5-fluoroindoline hydrochloride

説明

Indoline scaffolds are widely studied due to their structural versatility and bioactivity, particularly in central nervous system (CNS) drug development. The compound features a fused bicyclic structure substituted with chlorine at position 7 and fluorine at position 5, with a hydrochloride salt enhancing its solubility for formulation studies.

特性

分子式 |

C8H8Cl2FN |

|---|---|

分子量 |

208.06 g/mol |

IUPAC名 |

7-chloro-5-fluoro-2,3-dihydro-1H-indole;hydrochloride |

InChI |

InChI=1S/C8H7ClFN.ClH/c9-7-4-6(10)3-5-1-2-11-8(5)7;/h3-4,11H,1-2H2;1H |

InChIキー |

FYLNMQJAADEXCA-UHFFFAOYSA-N |

正規SMILES |

C1CNC2=C1C=C(C=C2Cl)F.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-fluoroindoline hydrochloride generally involves multi-step organic transformations starting from fluorinated and chlorinated indole or indoline precursors. The key synthetic strategies include:

Microwave-Assisted Cyclization Reactions:

One effective method involves the reaction of 5-fluoroindoline-2,3-dione with aniline derivatives under microwave irradiation. Copper dipyridine dichloride serves as a catalyst, and ethanol is commonly used as a solvent. The microwave reactor is operated at 200 W power and 60°C, enabling the reaction to proceed rapidly (9–15 minutes) with yields ranging from 64% to 92%.Ring-Closure and Hydrogenation Steps:

Industrially scalable methods start from 2-fluorobenzene acid amides, which undergo ring-closure with tert-butyl acrylate and methylthio ethyl acetate under inert atmosphere (helium or argon) at 50–70°C. Subsequent hydrazine hydrate reduction in the presence of Raney nickel catalyst at 40–65°C yields 7-fluoroindole intermediates. Vacuum distillation and macroporous resin purification follow to isolate high-purity products.Halogenation and Substitution Reactions:

Chlorination and fluorination steps are introduced either prior to or after indoline ring formation to install the 7-chloro and 5-fluoro substituents. These steps often involve electrophilic halogenation or nucleophilic substitution reactions under controlled conditions.

Detailed Preparation Procedure Example

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 5-Fluoroindoline-2,3-dione + Aniline derivatives, Cu dipyridine dichloride catalyst, Ethanol, Microwave irradiation (200 W, 60°C, 9-15 min) | Cyclization to form 7-chloro-5-fluoroindolin-2-one intermediate | 64–92 |

| 2 | 2-Fluorobenzene acid amides + tert-butyl acrylate + methylthio ethyl acetate, inert gas, 50-70°C, stirring 500-1500 rpm, 15-24 h | Ring-closure reaction | 54–58 (crude) |

| 3 | Hydrazine hydrate + Raney nickel, 40-65°C, 5-7 h | Hydrogenation reduction to 7-fluoroindole crude | — |

| 4 | Vacuum distillation (50 Pa), macroporous resin purification | Isolation of purified 7-fluoroindole | 80–84 |

Note: Step 2 and 3 correspond to industrial-scale preparation of fluorinated indole intermediates, which are further functionalized to obtain 7-chloro-5-fluoroindoline hydrochloride.

Reaction Mechanisms and Catalysts

Copper Catalysis: Copper dipyridine dichloride facilitates the cyclization by activating the carbonyl and amine groups, promoting ring closure under microwave conditions.

Hydrogenation: Raney nickel catalyzes the reduction of intermediate compounds to saturated indoline structures, essential for forming the indoline core.

Halogen Incorporation: Electrophilic aromatic substitution or nucleophilic aromatic substitution reactions introduce chlorine and fluorine atoms at specific positions on the indoline ring, enhancing biological activity and chemical stability.

Industrial Production Considerations

The industrial synthesis emphasizes:

Scalability: Methods have been demonstrated on 25–100 kg scale with consistent yields (~70–75%) and product purity, avoiding tedious work-ups and chromatography.

Safety and Efficiency: Use of inert atmospheres (helium or argon), controlled temperature, and microwave irradiation reduce reaction times and improve safety profiles.

Purification: Vacuum distillation combined with macroporous resin separation ensures high purity suitable for pharmaceutical applications.

Comparative Analysis with Related Compounds

| Compound | Key Features | Preparation Differences | Biological/Industrial Relevance |

|---|---|---|---|

| 7-Chloro-5-fluoroindoline hydrochloride | Contains both chlorine and fluorine substituents on indoline ring | Microwave-assisted cyclization and copper catalysis | Enhanced biological activity due to dual halogenation |

| 5-Fluoroindoline-2,3-dione | Precursor in synthesis | Starting material for cyclization | Intermediate for fluorinated indoline derivatives |

| 7-Chloroindolin-2-one | Lacks fluorine substitution | Similar synthetic pathway without fluorination | Used for comparison in biological studies |

Research Discoveries and Applications

The incorporation of chlorine and fluorine atoms significantly improves the compound’s binding affinity to biological targets, enhancing its potential as an antiviral, anticancer, and antimicrobial agent.

Microwave-assisted synthesis reduces reaction times and improves yields, representing a green chemistry advancement in the preparation of complex halogenated indoline derivatives.

Industrial-scale methods have been optimized for cost-effectiveness and high purity, enabling the compound’s use as a building block in pharmaceutical and material science research.

Summary Table of Key Preparation Parameters

化学反応の分析

Types of Reactions: 7-Chloro-5-fluoroindoline hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to amines or other reduced forms.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indoline derivatives .

科学的研究の応用

7-Chloro-5-fluoroindoline hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 7-Chloro-5-fluoroindoline hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

5-Fluoroisoindoline Hydrochloride (CAS: 685565-15-5)

- Structural Differences : While 7-chloro-5-fluoroindoline hydrochloride contains a fused indoline core, 5-fluoroisoindoline hydrochloride features an isoindoline scaffold (benzene fused to a five-membered nitrogen-containing ring) with fluorine at position 3. This positional isomerism affects molecular geometry and receptor interactions .

- Molecular Weight : 5-Fluoroisoindoline hydrochloride has a molecular weight of 173.62 g/mol (C₈H₈FN·HCl), compared to the theoretical molecular weight of 7-chloro-5-fluoroindoline hydrochloride (~210–220 g/mol, assuming C₉H₈ClFN·HCl).

- Applications : Both compounds are intermediates in synthesizing bioactive molecules, but isoindoline derivatives are more commonly used in peptide mimetics and kinase inhibitors .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

- Functional Groups : This indole derivative lacks the indoline ring’s saturation and includes a carboxylic acid group, making it more polar than 7-chloro-5-fluoroindoline hydrochloride. The methyl group at position 3 further sterically hinders interactions with hydrophobic targets .

- Pharmacokinetics : Indole derivatives are often metabolized via glucuronidation, whereas indolines (due to their reduced aromaticity) may undergo slower hepatic clearance.

Comparative Physicochemical Data

Limitations and Gaps in Evidence

- No direct pharmacological or stability data for 7-chloro-5-fluoroindoline hydrochloride were found in the provided sources. Comparisons rely on structural analogs (e.g., indoles, isoindolines) and dissolution/stability methodologies from unrelated compounds (e.g., famotidine hydrochloride , amitriptyline hydrochloride ).

- Safety data for the target compound are absent, unlike its indole counterpart, which mandates precautions against inhalational toxicity .

Q & A

Basic Question: What are the optimal synthetic routes for 7-Chloro-5-fluoroindoline hydrochloride, and how can purity be validated?

Answer:

The synthesis typically involves halogenation and cyclization steps. A common approach is to start with a substituted indoline precursor, introducing chlorine and fluorine via electrophilic substitution or coupling reactions (e.g., using Cl₂ or F₂ gas under controlled conditions). For example, fluorination at the 5-position may employ HF-pyridine complexes, while chlorination at the 7-position could use N-chlorosuccinimide (NCS) in dichloromethane .

Purity Validation:

- Chromatography: HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% by area normalization).

- Spectroscopy: H/C NMR confirms substitution patterns (e.g., absence of proton signals at positions 5 and 7). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H] peak at m/z 216.03) .

Basic Question: Which spectroscopic techniques are critical for characterizing 7-Chloro-5-fluoroindoline hydrochloride, and how are data interpreted?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution MS (HRMS) identifies isotopic patterns consistent with Cl and F (e.g., [M+2] peak for Cl) .

- X-ray Crystallography: Resolves spatial arrangements of substituents, critical for confirming regioselectivity .

Advanced Question: How do structural modifications at the 5- and 7-positions influence the compound's biological activity?

Answer:

- 5-Fluoro Substitution: Enhances metabolic stability by resisting oxidative degradation (e.g., via cytochrome P450 enzymes) .

- 7-Chloro Substitution: Increases lipophilicity (logP ~2.5), improving membrane permeability. Comparative studies with analogs (e.g., 5-Bromo-6-chloroindoline hydrochloride) show that chlorine at position 7 enhances binding affinity to serotonin receptors by 30% .

- Methodology: Structure-activity relationship (SAR) studies require synthesizing analogs and testing in vitro (e.g., IC₅₀ assays) with statistical validation (p < 0.05) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Systematic Review: Use PRISMA guidelines to filter studies by assay type (e.g., cell-based vs. enzymatic), species (human vs. rodent), and dosage (µM vs. nM ranges) .

- Experimental Replication: Reproduce conflicting studies under standardized conditions (e.g., DMEM media with 10% FBS for cell assays) .

- Meta-Analysis: Apply fixed-effects models to aggregate data, identifying outliers via funnel plots .

Advanced Question: What methodologies assess the compound's stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies:

- Kinetic Modeling: Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .

Advanced Question: How to design molecular docking studies to predict target interactions of 7-Chloro-5-fluoroindoline hydrochloride?

Answer:

- Target Selection: Prioritize receptors with indoline-binding pockets (e.g., 5-HT₆ serotonin receptors) .

- Docking Software: Use AutoDock Vina with Lamarckian genetic algorithms. Set grid dimensions to 25 ų around the active site .

- Validation: Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. RMSD <2 Å between docked and crystallographic poses confirms reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。